6-hydroxymanzamine A
Description
Structure
3D Structure
Properties
Molecular Formula |
C36H44N4O2 |
|---|---|
Molecular Weight |
564.8 g/mol |
IUPAC Name |
(1R,2R,4R,5Z,12R,13S,16Z)-25-(6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |
InChI |
InChI=1S/C36H44N4O2/c41-26-12-13-31-28(21-26)27-14-17-37-32(33(27)38-31)29-23-36(42)16-8-4-1-2-5-9-18-39-20-15-30(29)35(24-39)22-25-11-7-3-6-10-19-40(25)34(35)36/h1,4,7,11-14,17,21,23,25,30,34,38,41-42H,2-3,5-6,8-10,15-16,18-20,22,24H2/b4-1-,11-7-/t25-,30-,34+,35-,36-/m0/s1 |
InChI Key |
CANRNZBVKKQKEQ-FFMUKQARSA-N |
Isomeric SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NC=CC7=C6NC8=C7C=C(C=C8)O |
Canonical SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=C7C=C(C=C8)O |
Synonyms |
6-hydroxymanzamine A |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation Methodologies of 6 Hydroxymanzamine a
Biogeographical Origin and Marine Sponge Sources
6-hydroxymanzamine A, also known as manzamine Y, has been isolated from several species of marine sponges, primarily found in the Indo-Pacific region. nih.govnih.gov The initial discovery of this compound was from a sponge collected in the waters of Japan. nih.govacs.org Subsequent investigations have identified it and related manzamine alkaloids in sponges from other locations, indicating a broader geographical distribution. The primary marine sponge genera that have been identified as sources of this compound and its close derivatives are detailed below.
The occurrence of these complex alkaloids across different and unrelated sponge genera has led to the hypothesis that they may be produced by symbiotic microorganisms residing within the sponge tissues rather than by the sponges themselves. nih.govnih.gov
| Sponge Genus | Species | Biogeographical Location |
| Amphimedon | Amphimedon sp. | Okinawa, Japan nih.govnih.govacs.org |
| Acanthostrongylophora | Acanthostrongylophora sp. | Manado, Indonesia nih.govnih.gov |
| Haliclona | Haliclona sp. (unidentified) | Iriomote Island, Okinawa nih.gov |
Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purification
The isolation of this compound from its marine sponge sources is a multi-step process that relies on advanced chromatographic techniques to separate the complex mixture of metabolites present in the sponge extract.
The general procedure begins with the collection of the sponge, which is often frozen to preserve its chemical constituents. nih.gov The sponge material is then exhaustively extracted with an organic solvent, typically methanol or acetone. nih.govnih.gov The resulting crude extract is concentrated under reduced pressure and then subjected to a process called solvent partitioning. This involves separating the extract between immiscible solvents, such as chloroform and water, to fractionate the compounds based on their polarity. nih.govnih.gov
The fraction containing the manzamine alkaloids is then purified using various forms of column chromatography. nih.gov Silica gel is a commonly used stationary phase for this purpose. nih.govfrontiersin.org The separation is achieved by passing a mobile phase (a solvent or mixture of solvents) through the column. By gradually changing the solvent composition, compounds are eluted from the column at different times, allowing for their separation. For the purification of this compound (manzamine Y), a fraction from a primary silica gel column was further purified using another silica gel column with a specific solvent system of cyclohexane, acetone, and diethylamine. nih.gov
| Technique | Description | Purpose in Isolation |
| Solvent Extraction | Use of solvents like methanol or acetone to dissolve metabolites from the sponge tissue. nih.govnih.gov | To create a crude extract containing all soluble natural products. |
| Solvent Partitioning | Separation of the crude extract between immiscible solvents (e.g., chloroform/water). nih.gov | To perform a preliminary separation of compounds based on polarity. |
| Silica Gel Column Chromatography | A solid-liquid chromatographic technique where compounds are separated based on their affinity for the silica stationary phase and the mobile phase. nih.gov | To separate the complex mixture of compounds in the extract into simpler fractions and to purify the target compound. |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure form of column chromatography that offers higher resolution and faster separation times. | Often used as a final purification step to obtain highly pure compounds. |
Methodologies for Stereochemical Assignment and Absolute Configuration Determination
The structural elucidation of this compound, including the determination of its complex three-dimensional structure and stereochemistry, was accomplished primarily through the use of spectroscopic methods. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone technique for determining the structure of novel organic compounds. For this compound, its planar structure and the connectivity of its atoms were established using a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments. nih.govnih.gov
¹H NMR: Identifies the different types of protons in the molecule and their immediate electronic environment.
¹³C NMR: Identifies the different carbon atoms in the molecular skeleton.
2D NMR (e.g., COSY, HMQC, HMBC): These experiments reveal correlations between different nuclei, allowing researchers to piece together the molecular framework by identifying which atoms are connected to each other through chemical bonds. nih.gov
Mass Spectrometry (MS) was used to determine the molecular formula of the compound by providing a highly accurate measurement of its molecular weight. nih.gov Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are crucial for this purpose. nih.gov
The absolute configuration of the broader manzamine family was initially established through X-ray diffraction crystallography of a derivative of the parent compound, manzamine A hydrochloride. nih.gov This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. The stereochemical details established for manzamine A serve as a critical reference point for determining the relative and absolute configurations of newly discovered analogues like this compound through comparative analysis of their NMR data and optical rotation values. acs.org
Biosynthetic Pathways and Engineering Strategies for 6 Hydroxymanzamine a
Proposed Biosynthetic Precursors and Intermediates for Manzamine Alkaloids
The proposed biosynthetic pathway for manzamine alkaloids, including derivatives like 6-hydroxymanzamine A, has been a topic of investigation, with initial hypotheses suggesting a relatively simple assembly from readily available building blocks. A hypothesis first proposed in 1992 suggested that manzamine alkaloids could be formed from just four units: tryptophan, ammonia, a C10 unit (envisioned as a symmetrical dialdehyde), and a C3 unit (an acrolein equivalent) cam.ac.uk. This hypothesis was based on the structural analysis of manzamine B, which revealed a hidden symmetry cam.ac.uk.
Further studies and the isolation of related marine alkaloids have provided support for certain intermediates within this proposed pathway. Ircinal A, isolated from the marine sponge Ircinia sp., has been identified as a plausible biogenetic precursor to manzamine A nih.govchemrxiv.org. Keramaphidin B, another pentacyclic alkaloid isolated from the marine sponge Amphimedon sp., is also considered a plausible biogenetic precursor to manzamine alkaloids nih.govchemrxiv.org. These compounds bear structural resemblances to intermediates encompassed by the initial biosynthetic hypothesis cam.ac.uk. The isolation of these plausible intermediates from different sponge genera has facilitated the piecing together of a reasonable biogenesis for the manzamines nih.gov.
The proposed pathway involves the condensation of two equivalents of acrolein, ammonia, and a 10-carbon dialdehyde (B1249045) to generate a bis-dihydropyridine scaffold nih.gov. A subsequent intramolecular Diels-Alder reaction of this intermediate is hypothesized to generate the bicyclic manzamine core, followed by further oxidation and β-carboline incorporation nih.gov. Keramaphidin C has been regarded as a precursor of manzamine C nih.gov.
While a comprehensive, fully elucidated pathway remains an active area of research, the isolation and characterization of compounds like ircinal A and keramaphidin B have provided crucial insights into the potential intermediates involved in the complex assembly of the manzamine scaffold.
| Proposed Biosynthetic Precursor/Intermediate | Source Organism (if specified) | Relevance to Manzamine Biosynthesis |
| Tryptophan | Not specified | Proposed building block cam.ac.uk |
| Ammonia | Not specified | Proposed building block cam.ac.uk |
| C10 unit (symmetrical dialdehyde) | Not specified | Proposed building block cam.ac.uk |
| C3 unit (acrolein equivalent) | Not specified | Proposed building block cam.ac.uk |
| Ircinal A | Ircinia sp. | Plausible precursor to manzamine A nih.govchemrxiv.org |
| Keramaphidin B | Amphimedon sp. | Plausible precursor to manzamine alkaloids nih.govchemrxiv.org |
| Keramaphidin C | Amphimedon sp. | Regarded as precursor of manzamine C nih.gov |
Enzymatic Transformations and Putative Gene Clusters in Manzamine Biosynthesis
Despite the significant interest in manzamine alkaloids, the specific enzymatic transformations and the corresponding gene clusters responsible for their biosynthesis have remained largely enigmatic nih.gov. To date, no manzamine biosynthetic gene clusters have been definitively identified, and no enzymes capable of transforming putative manzamine intermediates have been uncovered nih.gov. This lack of knowledge significantly impedes genomic-based efforts to identify biosynthetic gene clusters and understand the enzymatic machinery involved nih.gov.
However, insights from the biosynthesis of other complex marine natural products, particularly those from microbial sources, offer potential avenues for investigation. Polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) are key enzyme families involved in the biosynthesis of a wide range of natural products, including many from marine microbes nih.govtandfonline.com. The presence of a long-chain alkyl component in manzamine alkaloids suggests a possible involvement of PKS-based pathways in their biosynthesis nih.gov. PKS complexes are known to assemble long-chain carbon backbones through the iterative condensation of simple carbonyl extender units nih.gov.
The modular nature of PKSs and NRPSs makes their biosynthetic gene clusters amenable to cloning and heterologous production tandfonline.com. While direct evidence for their role in manzamine biosynthesis is still lacking, the structural features of manzamines are consistent with the types of transformations catalyzed by these enzyme systems, potentially in conjunction with other modifying enzymes.
The challenge in identifying manzamine biosynthetic gene clusters is compounded by factors such as the potential microbial origin (discussed in Section 3.3) and the complexity of sponge metagenomes. However, advances in sequencing technologies and bioinformatics tools for gene cluster mining offer promise for future discoveries nih.govtandfonline.com. Mining microbial genomes, particularly from sponge-associated microbes, for biosynthetic gene clusters could potentially lead to the discovery of the genetic machinery responsible for manzamine production tandfonline.com.
Speculation on Microbial Origin and Symbiotic Relationships in Marine Sponges
A significant body of evidence strongly suggests a microbial origin for the manzamine alkaloids, rather than production solely by the marine sponges from which they are isolated tandfonline.comtandfonline.comresearchgate.net. The isolation of manzamine alkaloids from a diverse range of sponge genera, distributed across different families and orders and collected from distinct geographical areas, points towards a mobile or symbiotic producer nih.govtandfonline.comtandfonline.comfrontiersin.org. This broad distribution across distantly related sponges supports the putative role of a microorganism as the actual biosynthetic source frontiersin.org.
Marine sponges are known to harbor diverse and abundant microbial communities, and these symbiotic microbes are increasingly recognized as the true producers of many sponge-derived natural products with pharmacological activity mdpi.comnih.gov. Sponges can contain a high biomass of endosymbiotic bacteria, sometimes making up a significant percentage of their dry weight mdpi.comnih.gov. This close association provides a unique environment for the production of secondary metabolites, which can serve functions such as defense for both the microbe and the host sponge mdpi.comnih.gov.
Actinomycetes, a group of bacteria known for their prolific production of natural products, have been particularly implicated in the biosynthesis of manzamines mdpi.com. Studies investigating the microbial communities associated with manzamine-producing sponges have identified diverse phylogenetic groups, including Actinobacteria tandfonline.com. Specifically, Micromonospora species, a genus within the Actinobacteria, have been associated with several manzamine-producing sponge genera and are considered potential producers mdpi.com.
The symbiotic relationship between the sponge and the producing microbe is believed to play a critical role in the production and accumulation of manzamine alkaloids nih.govresearchgate.net. The sponge may provide a stable environment and nutrients for the microbe, while the manzamines produced by the microbe could offer chemical defense to the sponge against predators, fouling organisms, and pathogens mdpi.comnih.gov. There is also evidence suggesting that sponge-associated microbes may be involved in the bioconversion of manzamines, contributing to the diversity of manzamine-related alkaloids found in sponges researchgate.net. The ability of sponges to accumulate manzamines to high concentrations, far exceeding those typically produced in microbial cultures, further supports a symbiotic relationship where the sponge acts as a natural bioreactor frontiersin.org.
Chemoenzymatic Approaches and Biosynthetic Pathway Engineering Potential for Analogue Production
Given the complexity of manzamine structures and the challenges associated with their isolation from natural sources and total chemical synthesis, alternative strategies for obtaining manzamines and their analogues, including this compound, are being explored. Chemoenzymatic approaches, which combine the power of chemical synthesis with the specificity and efficiency of enzymatic transformations, offer a promising route for the synthesis of complex molecules and their derivatives. While the direct application of chemoenzymatic synthesis specifically for de novo this compound production is not extensively reported in the provided sources, the principles of this approach are highly relevant for accessing manzamine analogues.
Enzymes can be utilized for specific steps in a synthetic route, such as selective oxidation, reduction, or cyclization, which can be challenging to achieve purely through chemical means worktribe.com. For manzamine alkaloids, where specific oxidation levels and complex cyclization patterns are key structural features, enzymatic catalysis could play a crucial role in constructing the core scaffold or introducing specific functional groups like the hydroxyl group at the C6 position in this compound.
Biosynthetic pathway engineering, which involves manipulating the genes and enzymes of a producing organism to alter or enhance the production of natural products, holds significant potential for generating manzamine analogues. If the biosynthetic gene cluster for manzamines is identified, it could be introduced into a heterologous host organism (e.g., a more easily cultured bacterium or yeast) to enable fermentation-based production tandfonline.com. Furthermore, modifying the genes within the cluster or introducing genes encoding additional enzymes could lead to the production of novel manzamine derivatives or increased yields of specific analogues like this compound tandfonline.com.
The structural diversity observed within the manzamine family, with over 80 related alkaloids isolated, suggests that the native biosynthetic machinery likely possesses some degree of flexibility or that various modifying enzymes are present in the producing organism or its host sponge tandfonline.comtandfonline.com. Understanding the enzymatic steps involved in the formation of different manzamine derivatives could allow for targeted pathway engineering to favor the production of specific compounds. For example, identifying and manipulating the enzyme responsible for the hydroxylation at the C6 position could be a strategy for increasing the yield of this compound or introducing this modification into other manzamine scaffolds.
While the identification of the complete manzamine biosynthetic pathway and its associated gene cluster remains a critical hurdle, progress in marine microbial genomics and synthetic biology is paving the way for future biosynthetic engineering efforts aimed at sustainable production and diversification of this important class of natural products.
| Strategy | Description | Potential Application for this compound and Analogues | Current Status (based on provided text) |
| Chemoenzymatic Synthesis | Combining chemical and enzymatic steps in a synthetic route. | Specific enzymatic transformations for complex steps or functionalization. | General principle applicable to complex natural products; not specifically detailed for de novo manzamine synthesis in sources. |
| Biosynthetic Pathway Engineering | Manipulating genes/enzymes of a producing organism. | Heterologous production; targeted modification for analogue generation. | Requires identification of biosynthetic gene cluster (currently elusive) nih.gov. Potential for future based on microbial origin tandfonline.com. |
| Heterologous Expression of Gene Clusters | Transferring biosynthetic genes to a different host organism for production. | Enabling fermentation-based production of manzamines and analogues. | Dependent on identifying the gene cluster nih.govtandfonline.com. |
| Directed Evolution of Enzymes | Modifying enzyme activity/specificity through evolutionary techniques. | Tailoring enzymatic steps for specific manzamine structures or modifications. | Not specifically mentioned for manzamine enzymes (as they are not yet identified). |
Chemical Synthesis of 6 Hydroxymanzamine a Analogues and Derivatives for Structure Activity Relationship Sar Studies
Rational Design Principles for 6-Hydroxymanzamine A Analogues and Probes
Rational design principles for creating this compound analogues and probes are guided by the need to explore the impact of structural modifications on biological activity and to potentially mitigate undesirable properties such as toxicity. Given the complex scaffold, modifications are often focused on specific regions, such as the β-carboline moiety or the macrocyclic ring system. nih.gov The β-carboline ring system is considered important for the biological activity of manzamine alkaloids, and modifications in this region, including at the C6 and C8 positions, have been explored. nih.govolemiss.edu The presence of the β-carboline and the pentacyclic ring systems are considered to play an important role in antimalarial activities. mdpi.com
Rational design also considers the potential for the β-carboline moiety to act as a DNA intercalator, which may contribute to toxicity. olemiss.edu Therefore, strategies may involve modifying or replacing the β-carboline to generate analogues with similar or enhanced biological activities but reduced toxicity. olemiss.edu Incorporating rational design strategies that consider physicochemical parameters such as log P, molecular weight, hydrogen bond acceptors, and hydrogen bond donors in the design of semi-synthetic analogues can facilitate the discovery and development of leads. rsc.org
Synthetic Methodologies for Peripheral and Core Modifications (e.g., hydroxylation, ether linkages, N-alkylation)
The synthesis of this compound analogues and derivatives often involves semi-synthetic modifications of naturally occurring manzamine alkaloids, particularly manzamine A. One key modification is the introduction of the hydroxyl group at the C6 position. Semi-synthetic modification of manzamine precursors typically involves C6 hydroxylation, which can be achieved using regioselective catalysts, such as enzymatic or metal-based systems, under oxygen-rich conditions. For instance, C6 hydroxylation of manzamine A has been reported using an Fe(III)-porphyrin catalyst with H₂O₂ in DMF/H₂O.
Peripheral and core modifications can also involve the creation of ether linkages and N-alkylation. Novel manzamine-type ring systems have been generated through ether bridges formed between carbons like C-12 and C-28 or C-12 and C-34 of the manzamine structure. acs.orgnih.gov
One-pot methodologies have been developed for the modification or synthesis of alkaloid scaffolds, including manzamine alkaloids. mdpi.com For example, a one-pot reductive amidation method has been developed for the conversion of nitroarenes to corresponding amides, which has been applied to the synthesis of 6-cyclohexamidomanzamine A from 6-nitromanzamine A, significantly improving the yield compared to methods starting from 6-aminomanzamine A. olemiss.edumdpi.com N-alkylation of aminomanzamines has been challenging due to instability issues, but a simple, mild, and cost-effective reductive mono N-alkylation approach for nitroarenes utilizing carbonyl compounds has been developed. olemiss.edu
Structure-Activity Relationship (SAR) Studies: Elucidating Functional Group Importance and Stereochemical Impact on Biological Activity
SAR studies on this compound and its analogues aim to identify the structural features responsible for their biological activities. These studies often involve the chemical modification of manzamine alkaloids and evaluation of the resulting analogues for various activities, such as antimalarial, antimicrobial, and antineuroinflammatory effects. nih.gov
The position of the hydroxyl group on the β-carboline moiety has been shown to impact antimicrobial activity, with 8-hydroxymanzamine A displaying higher activity than this compound (manzamine Y). researchgate.net Modifications of the β-carboline ring appear to be tolerated, suggesting potential for further optimization in this region. nih.gov For instance, the introduction of a 6-methoxyl group decreased antimalarial activity, while a methyl ester group at the 3-position in the β-carboline moiety retained good activity. nih.gov Reduction of the pyridine (B92270) ring in the β-carboline moiety also led to decreased activity. nih.gov
SAR studies have also indicated that the presence of the β-carboline and pentacyclic ring systems is important for antimalarial activity; the absence of these rings, as seen in the ircinal scaffold, leads to decreased activity. mdpi.com The stereochemistry of manzamine alkaloids is also crucial for their biological activity. The absolute and relative stereochemistry of manzamine derivatives is often determined through techniques like NOE data, optical rotation values, and molecular modeling. acs.org Differences in activity have been observed with the reduction of double bonds at specific positions. nih.gov
Data from SAR studies can be complex, involving various modifications and their effects on different biological targets. For instance, studies have evaluated the activity of manzamine analogues against Plasmodium falciparum and Mycobacterium tuberculosis. nih.gov
Pharmacophore Modeling and Computational Approaches to Analogue Design
Pharmacophore modeling and computational approaches play a significant role in the rational design and optimization of this compound analogues. Pharmacophore models are generated by analyzing SAR data and mapping the common structural features of active compounds that are essential for binding to a specific biological target. ijrpr.comcolumbiaiop.ac.in These models provide a 3D representation of the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups, and their spatial arrangement required for activity. ijrpr.com
Computational approaches, including molecular docking and molecular dynamics simulations, are used to predict the binding interactions between manzamine analogues and their putative biological targets, such as Glycogen (B147801) Synthase Kinase-3β (GSK-3β), which is considered a potential target for manzamines. nih.govidrblab.net Docking studies can support the binding of manzamine derivatives to the ATP-noncompetitive pocket of GSK-3β. nih.gov
These computational methods can help in understanding the mechanism of action and guiding the design of new analogues with improved potency and selectivity. ijrpr.comimrpress.com By combining pharmacophore modeling with techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), researchers can develop predictive models to estimate the biological activity of novel compounds before their synthesis. ijrpr.com Computational studies have also been used to evaluate the potential of manzamine analogues as inhibitors of other targets, such as HCV helicase and protease. dovepress.com
Pharmacophore modeling can be used to identify potential lead compounds through virtual screening of databases and to optimize existing leads by designing molecules with specific desired attributes. columbiaiop.ac.in This integrated approach, combining synthetic chemistry, biological evaluation, and computational methods, is essential for the systematic exploration of the manzamine scaffold and the development of promising drug candidates.
Mechanistic Investigations of the Biological Activities of 6 Hydroxymanzamine a
Molecular and Cellular Mechanisms of Action in Antiparasitic Models
Target Identification and Validation in Plasmodium spp. (e.g., disruption of metabolic pathways)
Studies investigating the antimalarial activity of manzamine alkaloids, including 6-hydroxymanzamine A, have indicated their potential to disrupt metabolic pathways essential for parasite survival. While the precise mechanisms are not yet fully understood, research suggests that manzamine derivatives may interfere with key metabolic processes in Plasmodium falciparum. For instance, some manzamine alkaloids have been shown to inhibit glycogen (B147801) synthase kinase-3 (GSK-3), an enzyme that is also considered a potential target for their antimalarial activities in Plasmodium. rsc.orgnih.gov The β-carboline moiety present in manzamine alkaloids is hypothesized to be responsible for their antimalarial activity. rsc.org
Effects on Parasite Growth and Replication Cycles (Mechanistic)
Manzamine alkaloids, including this compound, have demonstrated significant efficacy in inhibiting the growth of Plasmodium falciparum in vitro. Comparative studies have shown that manzamine derivatives can outperform traditional antimalarial drugs like chloroquine (B1663885) and artemisinin (B1665778) in certain in vitro assays. While the exact mechanisms by which this compound disrupts the parasite's growth and replication cycle are still under investigation, the observed inhibitory effects suggest interference with vital cellular processes necessary for Plasmodium proliferation. nih.gov
In Vitro Efficacy against Leishmania donovani and Mechanistic Insights
Manzamine alkaloids have shown potent antiparasitic activity against Leishmania donovani, the causative agent of visceral leishmaniasis. thieme-connect.comnih.goviajpr.com In vitro studies have demonstrated the efficacy of manzamine derivatives, including this compound, against L. donovani promastigotes and intracellular amastigotes. thieme-connect.comnih.gov For example, manzamine A has displayed potent activity against L. donovani promastigotes. thieme-connect.com While specific detailed mechanistic insights for this compound against L. donovani are still emerging, the activity observed for manzamine alkaloids in general against this parasite suggests potential interference with essential leishmanial biological processes. iajpr.com Some studies on other antileishmanial compounds highlight targets such as sterol methyltransferase (LdSMT), crucial for membrane fluidity and cell cycle control, or the induction of programmed cell death via mitochondrial pathway disruption, which could represent potential areas for mechanistic investigation of manzamine alkaloids against Leishmania. mdpi.com
Here is a table summarizing some in vitro activity data for manzamine alkaloids against Plasmodium falciparum and Leishmania donovani:
| Compound | Target Pathogen/Cell Type | Assay Type | Metric (IC50/MIC) | Value | Reference |
| This compound | Plasmodium falciparum | In vitro | IC50 | <12.5 µg/mL | |
| Manzamine A | Plasmodium falciparum (D6) | In vitro | IC50 | 4.5 ng/mL | nih.gov |
| Manzamine A | Plasmodium falciparum (W2) | In vitro | IC50 | 8.0 ng/mL | nih.gov |
| Manzamine A | Leishmania donovani | In vitro | IC50 | Not specified, but potent activity | thieme-connect.comnih.gov |
| (+)-8-Hydroxymanzamine A | Leishmania donovani | In vitro | IC50 | Not specified, but potent activity | thieme-connect.comnih.gov |
| Manzamine Y (this compound) | Leishmania donovani | In vitro | IC50 | Not specified, but potent activity | thieme-connect.com |
Mechanistic Studies of Antimycobacterial Effects in Cellular Models
Inhibition of Key Enzymes and Pathways in Mycobacterium tuberculosis (e.g., Shikimate Kinase)
This compound exhibits promising antimicrobial properties, particularly against Mycobacterium tuberculosis. Research has identified that manzamine alkaloids, including 8-hydroxymanzamine A (a related derivative), act as inhibitors of Mycobacterium tuberculosis shikimate kinase (MtSK). nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net MtSK is an attractive target for antitubercular drug development because the shikimate pathway, which it is part of, is essential in bacteria but absent in mammals. mdpi.com Studies have characterized the inhibition of MtSK by several manzamines, showing a mixed noncompetitive type of inhibition. nih.govresearchgate.netacs.orgresearchgate.net While this compound itself is not explicitly detailed in the provided search results regarding its specific interaction with MtSK, its close structural relative, 8-hydroxymanzamine A, has been characterized as an MtSK inhibitor. nih.govresearchgate.netacs.orgresearchgate.net Another manzamine derivative, 6-cyclohexamidomanzamine A, showed particularly potent slow-binding inhibition of MtSK. nih.govresearchgate.netacs.org This suggests that the manzamine scaffold, including this compound, likely exerts its antimycobacterial effect, at least in part, through the inhibition of key enzymes like MtSK in essential metabolic pathways. nih.govresearchgate.netacs.orgscienceopen.com
Cellular Growth Inhibition and Resistance Mechanisms
This compound has demonstrated potent growth inhibitory effects against Mycobacterium tuberculosis. Studies have reported minimum inhibitory concentration (MIC) values for this compound against M. tuberculosis H37Rv, indicating its significant activity. nih.gov For instance, an MIC of approximately 0.91 µg/mL has been reported for (+)-8-hydroxymanzamine A, a stereoisomer or closely related derivative, against M. tuberculosis. nih.gov
Mechanisms of resistance in Mycobacterium tuberculosis are complex and can involve factors such as the impermeability of the mycobacterial cell wall, efflux pumps, and chromosomal mutations in genes encoding drug targets or proteins involved in drug activation or metabolism. scienceopen.comnih.govscholars.direct The thick, lipid-rich cell wall of M. tuberculosis acts as a barrier to the penetration of many hydrophilic compounds. scienceopen.comscholars.direct While specific resistance mechanisms against this compound have not been detailed in the provided search results, the general mechanisms of mycobacterial drug resistance could potentially impact its efficacy. Further research is needed to fully understand how M. tuberculosis might develop resistance to this compound and its related alkaloids.
Here is a table summarizing some in vitro activity data for manzamine alkaloids against Mycobacterium tuberculosis:
| Compound | Target Pathogen/Cell Type | Assay Type | Metric (MIC) | Value | Reference |
| This compound | Mycobacterium tuberculosis | In vitro | MIC | 0.91 µg/mL | |
| (+)-8-Hydroxymanzamine A | Mycobacterium tuberculosis (H37Rv) | In vitro | MIC | 0.91 µg/mL | nih.gov |
| Manzamine A | Mycobacterium tuberculosis (H37Rv) | In vitro | MIC | 1.5 µg/mL | nih.gov |
Mechanistic Investigations of Antineoplastic Effects in Cellular Models
Research into the antineoplastic effects of manzamine alkaloids, including structural variants like this compound, has focused on their impact on fundamental cellular processes in cancer cells, such as cell cycle progression, apoptosis, and autophagy.
Modulation of Cell Cycle Progression and Apoptosis Pathways
Manzamine A, a closely related analog, has been shown to induce cell cycle arrest and trigger apoptosis in various cancer cell lines. In colorectal cancer cells, manzamine A induced G0/G1 phase cell cycle arrest by inhibiting cyclin-dependent kinases (CDKs) through the regulation of p53, p21, and p27 proteins. nih.govresearchgate.netresearchgate.net This cell cycle arrest was followed by caspase-dependent apoptotic cell death, which was mediated through the depletion of mitochondrial membrane potential. nih.govresearchgate.netresearchgate.net Studies in cervical cancer cells also demonstrated that manzamine A treatment led to decreased cell proliferation, inducing cell cycle arrest and stimulating apoptosis-related molecular pathways. acs.org Specifically, it caused a significant decrease in the cell population in the G0/G1 phase and a corresponding increase in the sub-G1 population in certain cervical cancer cell lines after 48 and 72 hours of treatment. acs.org
Identification of Specific Protein Targets in Cancer Cells
Investigations into the molecular targets of manzamine alkaloids in cancer cells have identified several key proteins. Manzamine A has been shown to decrease the levels of the homeodomain-containing transcription factor SIX1 and protein kinase CK2α in human cervical cancer cell lines. acs.org Molecular docking studies suggested that manzamine A could interact with CK2α. acs.org Furthermore, manzamine A has been identified as an inhibitor of the 90kDa ribosomal protein S6 kinase (RSK1), showing a tenfold selectivity in potency against RSK1 compared to RSK2 in in vitro kinase assays. researchgate.net This inhibition of RSK1, which acts downstream of the Ras-ERK1/2 pathway involved in regulating cell growth, survival, and proliferation, suggests a potential mechanism for the observed antiproliferative effects of manzamines. researchgate.netresearchgate.net
Autophagy Induction and Related Mechanisms
Manzamine A has been observed to affect autophagy in cancer cells, particularly in pancreatic cancer models. Studies have indicated that manzamine A can inhibit autophagy by preventing autophagosome turnover. mdpi.comsemanticscholar.org This is supported by the sustained accumulation of the autophagosome marker LC3-II and, in some cases, p62, following manzamine A treatment. mdpi.comnih.gov The proposed mechanism involves the interference with the proton pump activity of vacuolar ATPases (v-ATPases), leading to an increase in the acidic vacuolar/lysosomal compartment and a blockade of autophagosome-lysosome fusion or autolysosome degradation. mdpi.comnih.gov This inhibition of autophagy is considered a promising strategy for the treatment of pancreatic cancer, where autophagy can contribute to tumor growth and chemoresistance. mdpi.comsemanticscholar.orgresearchgate.net
Table 1: Summary of Mechanistic Effects of Manzamine A in Cancer Cells
| Cellular Process Modulated | Proposed Mechanism / Key Targets | Cancer Cell Lines Studied | Relevant Findings |
| Cell Cycle Progression | Inhibition of CDKs via p53/p21/p27 regulation | Colorectal cancer (HCT116), Cervical cancer | G0/G1 arrest, decrease in G2/M population. nih.govresearchgate.netresearchgate.netacs.org |
| Apoptosis | Caspase-dependent, mitochondrial membrane potential depletion | Colorectal cancer (HCT116), Cervical cancer | Induction of apoptosis, sensitization to TRAIL-induced apoptosis. nih.govresearchgate.netresearchgate.netacs.orgmdpi.com |
| Protein Targets | SIX1, CK2α, RSK1 | Cervical cancer, various cancer cell lines | Decreased levels of SIX1 and CK2α, selective inhibition of RSK1. researchgate.netacs.org |
| Autophagy | Inhibition of autophagosome turnover via v-ATPase interference | Pancreatic cancer (AsPC-1, PANC-1) | Accumulation of LC3-II and p62, blockade of autophagosome-lysosome fusion. mdpi.comsemanticscholar.orgnih.gov |
Mechanistic Exploration of Other Reported Biological Activities
Beyond their antineoplastic effects, manzamine alkaloids, including this compound, exhibit other significant biological activities, and investigations have delved into the mechanisms underlying these effects.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition and Tau Hyperphosphorylation Modulation in Neuroblastoma Cells
Manzamine A and related derivatives have been identified as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). capes.gov.brnih.gov This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where GSK-3β is implicated in the hyperphosphorylation of tau protein. capes.gov.brnih.gov Manzamine A has demonstrated effectiveness in decreasing tau hyperphosphorylation in human neuroblastoma cell lines, indicating its ability to enter cells and interfere with tau pathology. capes.gov.brnih.govebi.ac.uk Studies comparing the inhibitory activity of manzamine A against a panel of kinases related to GSK-3β, such as CDK-1, PKA, CDK-5, MAPK, and GSK-3α, showed specific inhibition of GSK-3β and CDK-5, both of which are involved in the pathological hyperphosphorylation of tau. capes.gov.brnih.govebi.ac.uk This suggests that manzamine A and its analogs could serve as scaffolds for developing inhibitors targeting these kinases for potential therapeutic use in Alzheimer's disease. capes.gov.brnih.gov this compound itself is reported to exhibit inhibitory activity against GSK-3β. nih.gov
Antiviral Mechanisms (e.g., HIV, Herpes Simplex Virus)
Manzamine alkaloids have also shown antiviral activities against a range of viruses, including HIV and Herpes Simplex Virus (HSV). biomolther.orgebi.ac.ukmdpi.comnih.govqtanalytics.inacs.org Manzamine A and 8-hydroxymanzamine A have shown significant anti-HIV-1 activity. acs.org While the precise mechanisms against HIV are still being investigated, some studies on related marine compounds suggest potential interference with viral processes such as reverse transcriptase or entry into cells. biomolther.orgmdpi.com
Regarding Herpes Simplex Virus, manzamine A has been shown to effectively inhibit HSV-1 replication and infection in cultured corneal cells. nih.gov This inhibition was observed at concentrations lower than those required for acyclovir, a common antiviral drug. nih.gov Mechanistic studies indicated that manzamine A did not block viral entry but rather exerted repressive effects on viral replication and the release of infectious viruses. nih.gov Further research suggested that manzamine A treatment decreased the activity of the HSV-1 virion host shutoff (vhs) protein and the transcription of ICP0, a viral immediate-early protein crucial for replication. nih.gov Interestingly, while manzamine A is a GSK-3β inhibitor, studies using other synthetic GSK-3β inhibitors did not show anti-HSV-1 activity, suggesting that manzamine A utilizes a different mechanism, independent of GSK-3β inhibition, to inhibit HSV-1 infection. nih.gov
Table 2: Summary of Mechanistic Effects of Manzamine Alkaloids on Other Biological Activities
| Biological Activity | Proposed Mechanism / Key Targets | Cellular Models / Viruses Studied | Relevant Findings |
| GSK-3β Inhibition | Direct inhibition of GSK-3β | Neuroblastoma cells | Decreased tau hyperphosphorylation, specific inhibition of GSK-3β and CDK-5. nih.govcapes.gov.brnih.govebi.ac.uk |
| Antiviral (HSV-1) | Inhibition of viral replication and release, decreased vhs activity and ICP0 transcription | Cultured corneal cells (SIRC) | Effective inhibition at low concentrations, mechanism distinct from GSK-3β inhibition. nih.gov |
| Antiviral (HIV-1) | Under investigation (potential interference with viral processes) | HIV-1 | Significant anti-HIV-1 activity observed for manzamine A and 8-hydroxymanzamine A. acs.org |
Modulation of Cell Proliferation and Survival Pathways (e.g., Iκb, JAK2, AKT, PKC, FAK)
Investigations into the molecular mechanisms underlying the biological effects of this compound and related manzamine alkaloids have implicated several critical signaling pathways involved in cell proliferation, survival, and apoptosis. While much of the detailed mechanistic work has focused on manzamine A, studies suggest similar activities for hydroxylated derivatives like this compound (also known as manzamine Y) nih.govnih.gov.
In Silico Binding Studies: Computational studies have explored the potential of manzamine A to interact with key proteins in cell proliferation and survival pathways. In silico docking experiments have shown that manzamine A can bind to the ATP-competitive domain of several protein kinases, including Iκb, JAK2, AKT, PKC, and FAK. These studies indicate that manzamine A exhibits a higher binding affinity for Iκb, JAK2, AKT, PKC, and FAK compared to ATP, suggesting its potential to act as an inhibitor of these proteins nih.govmdpi.com. Inhibition of these kinases is hypothesized to lead to the downregulation of cell proliferation and survival proteins and promote apoptosis nih.govmdpi.com.
AKT Pathway: The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation. Research on manzamine A has demonstrated its ability to inhibit the Akt/mTOR pathway, which in turn mediates the autophagy process in tumor cells frontiersin.org. This inhibition can lead to decreased cell proliferation and increased cell death frontiersin.org. Manzamine A has also been found to modulate SIX1 gene expression, a gene involved in development and linked to the PI3K/AKT pathway mdpi.comresearchgate.net.
PKC Pathway: While direct studies on this compound and PKC are limited in the search results, other marine-derived compounds, including indolocarbazole analogues, have been reported to inhibit PKC isoforms mdpi.com. Given the structural similarities within the alkaloid class, this suggests a potential area for further investigation regarding this compound. Some isoquinoline (B145761) alkaloids have also been associated with modulating the PLC-PKC-Ca2+ pathway sci-hub.se.
JAK2 Pathway: In silico studies have indicated the potential for manzamine A to inhibit JAK2 nih.govmdpi.com. Inhibition of the JAK2/STAT3 pathway has been explored as a mechanism for inducing apoptosis in other contexts dntb.gov.uanih.gov.
FAK Pathway: Focal Adhesion Kinase (FAK) is involved in cell adhesion, migration, and survival. In silico binding experiments suggest that manzamine A has a higher binding affinity for FAK than ATP, indicating its potential as a FAK inhibitor nih.govmdpi.com.
Iκb Pathway: In silico studies have also shown a higher binding affinity of manzamine A for Iκb compared to ATP, suggesting potential inhibitory effects on this pathway nih.govmdpi.com. The nuclear factor-κB (NF-κB) signaling pathway, which involves IκB, is known to mediate inflammatory responses scispace.comdntb.gov.ua.
These findings, primarily from studies on manzamine A and supported by in silico analyses, suggest that this compound likely influences cell proliferation and survival by modulating the activity of key kinases and signaling molecules within the Iκb, JAK2, AKT, PKC, and FAK pathways. Further direct experimental validation for this compound is needed to fully elucidate its precise mechanisms of action on these pathways.
Data Table: In Silico Binding Affinities of Manzamine A to Cell Signaling Proteins
| Protein Target | Binding Affinity (kcal/mol) | Comparison to ATP Binding | Reference |
| Iκb | Higher affinity than ATP | Potential Inhibition | nih.govmdpi.com |
| JAK2 | Higher affinity than ATP | Potential Inhibition | nih.govmdpi.com |
| AKT | Higher affinity than ATP | Potential Inhibition | nih.govmdpi.com |
| PKC | Higher affinity than ATP | Potential Inhibition | nih.govmdpi.com |
| FAK | Higher affinity than ATP | Potential Inhibition | nih.govmdpi.com |
Note: This table summarizes findings from in silico studies on manzamine A, which are indicative of potential mechanisms for this compound due to structural similarity.
Pharmacological and Molecular Target Characterization of 6 Hydroxymanzamine a
Receptor Binding and Ligand Affinity Studies
Receptor binding and ligand affinity studies are crucial for understanding how a compound interacts with its biological targets. While extensive experimental binding data specifically for 6-hydroxymanzamine A is not widely detailed in the provided literature, studies on related manzamine alkaloids and computational approaches offer insights into potential interactions.
Molecular docking studies have been frequently employed to predict the binding modes and affinities of manzamine derivatives to various protein targets mdpi-res.comnih.govmdpi.comacs.orgnih.govnih.govresearchgate.netresearchgate.net. For instance, molecular docking of manzamine A, a closely related analog, has been performed against targets such as CK2α, showing favorable binding affinity compared to some known inhibitors nih.govacs.org. Manzamine A has also been docked to apoptosis-regulating proteins like Iκb, JAK2, AKT, PKC, FAK, and Bcl-2, demonstrating higher predicted affinity than ATP for several of these kinases, suggesting potential inhibitory activity nih.gov. Studies on other compounds from the same marine sources as this compound have utilized docking to assess binding to viral targets, detailing interactions with specific amino acid residues mdpi.com.
While direct experimental receptor binding constants (e.g., Kd values) for this compound are not explicitly provided in the search results, its structural similarity to manzamine A and its classification as a GSK-3 inhibitor suggest it likely engages in specific interactions with the active sites or regulatory regions of its target proteins. Computational methods serve as valuable tools in predicting these interactions and guiding further experimental investigations.
Enzymatic Inhibition Kinetics and Specificity
This compound is known to exhibit inhibitory activity against Glycogen (B147801) Synthase Kinase-3 (GSK-3β) nih.gov. GSK-3β is a serine/threonine protein kinase involved in numerous cellular pathways researchgate.net. Manzamine alkaloids, including this compound, have been identified as inhibitors of GSK-3β researchgate.netresearchgate.net.
While specific detailed kinetic parameters for this compound inhibition of GSK-3β or MtSK were not explicitly found in the provided snippets, its inclusion among manzamine alkaloids that inhibit these enzymes researchgate.netresearchgate.net indicates its participation in these inhibitory activities. The kinetic studies on related manzamines highlight the potential for complex inhibition mechanisms, such as slow-binding kinetics, which may also be relevant to the activity of this compound.
Table 1: Enzymatic Inhibition Data for Selected Manzamine Alkaloids on MtSK
| Compound | Inhibition Type | Apparent KI (µM) | k5 (min⁻¹) | k6 (min⁻¹) | KI* (µM) |
| Manzamine A | Mixed Noncompetitive | ~30 | 0.18 | 0.08 | 10 |
| 6-Cyclohexamidomanzamine A | Mixed Noncompetitive | ~1.5 | 0.91 | 0.04 | 0.06 |
Note: Data for this compound specifically was not available in the provided sources, so data for related manzamines is shown to illustrate the type of enzymatic inhibition observed in this class of compounds.
Cell-Free and Cell-Based Assays for Mechanistic Pathway Elucidation
Cell-free and cell-based assays are essential for evaluating the biological activity of this compound and elucidating the downstream effects of its molecular interactions within a cellular context.
Cell-free enzymatic assays, such as those used to study MtSK inhibition, allow for the direct measurement of the compound's effect on enzyme activity in a controlled environment, free from cellular complexities researchgate.net. These assays are crucial for determining inhibition type, potency (e.g., KI, IC50), and kinetic parameters researchgate.net.
Cell-based assays provide insights into the compound's activity in a more physiologically relevant setting. While specific detailed mechanistic studies using cell-based assays solely focused on this compound were not prominent in the provided snippets, studies on related manzamines highlight the types of cellular effects investigated. For example, manzamine A has been studied in cervical cancer cell lines using cell viability assays (e.g., MTS assay), cell cycle analysis by flow cytometry, and assays to assess apoptosis acs.orgmdpi.com. These studies have shown that manzamine A can inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in cancer cells, along with regulating the expression of cell cycle-related genes and influencing processes like epithelial-mesenchymal transition acs.orgmdpi.com.
Furthermore, a related compound, 3,4-dihydro-6-hydroxymanzamine A, has shown inhibitory activity in cell-based assays against Hepatitis C virus (HCV) replicons, demonstrating the relevance of this class of compounds in antiviral research and the utility of cell-based assays in confirming such activities dovepress.com.
Although detailed mechanistic pathway elucidation specifically for this compound through cell-based assays is not extensively described in the provided results, the studies on related manzamines demonstrate that these assays are instrumental in understanding the cellular consequences of inhibiting targets like kinases and their impact on critical cellular processes such as proliferation, cell cycle progression, and apoptosis.
Advanced Methodologies in 6 Hydroxymanzamine a Research
Application of Omics Technologies (Proteomics, Metabolomics) for Target Discovery and Pathway Elucidation
Omics technologies, including proteomics and metabolomics, play a crucial role in understanding the complex biological effects of natural products like 6-hydroxymanzamine A at a systems level. These approaches enable comprehensive profiling of proteins and metabolites within biological systems following exposure to the compound, offering insights into affected cellular pathways and potential molecular targets nih.govbritannica.commdpi.commdpi.com.
While specific detailed studies applying comprehensive omics technologies directly to this compound are not extensively documented in the provided search results, research on related manzamine alkaloids demonstrates the utility of these methods. For instance, studies on manzamine A have utilized techniques such as microarray analysis to investigate changes in gene expression, revealing dysregulation of pathways related to the cell cycle, DNA repair, mRNA metabolism, and apoptosis in cancer cells mdpi.comresearchgate.net. Furthermore, proteomics techniques, such as limited proteolysis coupled with mass spectrometry (LiP-MS), have been applied to identify protein interactors of manzamine A, leading to the identification of Mortalin (GRP75) as a main interactor researchgate.net. These examples highlight how omics approaches can provide valuable data for pathway elucidation and target discovery within the manzamine class, methodologies that are applicable to the study of this compound. The integration of metabolomics with other omics data is recognized as a powerful approach to understand complex biological dysregulations and elucidate metabolic pathways affected by therapeutic agents nih.govbritannica.commdpi.comnih.gov.
High-Throughput Screening Approaches for Analogues with Mechanistic Readouts
High-throughput screening (HTS) is an essential tool in the discovery and characterization of bioactive compounds and their analogues. For this compound, HTS allows for the rapid evaluation of libraries of synthetic or semi-synthetic analogues to identify compounds with enhanced potency, altered selectivity, or improved pharmacological properties. Incorporating mechanistic readouts into HTS assays provides deeper insights beyond simple activity measurements, helping to understand how analogues interact with their biological targets or perturb specific cellular processes.
Manzamine derivatives, the class to which this compound belongs, have been subjected to high-throughput screening efforts, particularly in the context of identifying antimalarial compounds lshtm.ac.uk. These screens evaluate the ability of compounds to inhibit the growth or survival of malaria parasites. While specific HTS data for this compound analogues with detailed mechanistic readouts were not explicitly detailed in the provided results, the application of HTS to manzamine derivatives is established lshtm.ac.uk. Studies have reported the in vitro activity of manzamine derivatives, including this compound, against pathogens like Plasmodium falciparum and Mycobacterium tuberculosis, providing minimum inhibitory concentration (MIC) values that can be obtained through screening approaches . The development of efficient synthetic routes for manzamine analogues also supports HTS efforts by providing a diverse set of compounds for evaluation lshtm.ac.uk.
Computational Chemistry and Molecular Modeling (e.g., Molecular Docking, Molecular Dynamics) for Mechanism Prediction and Analogue Design
Computational chemistry and molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are indispensable for predicting the potential binding modes of this compound and its analogues to target proteins, understanding the dynamics of these interactions, and guiding the rational design of novel compounds nih.govbioscipublisher.com.
Molecular docking is widely used to predict the preferred orientation and binding affinity of a ligand within a protein binding site bioscipublisher.comresearchgate.netacs.org. This technique has been applied to manzamine derivatives to explore their interactions with various potential targets. For example, docking studies have been performed to investigate the binding of manzamine compounds, including those closely related to this compound, to targets such as Glycogen (B147801) Synthase Kinase-3 beta (GSK-3beta), proposed as a putative target for manzamines researchgate.net. Docking studies have also evaluated the binding of manzamine A to CK2 kinase alpha subunit acs.org and manzamine compounds to sterol O-acyltransferase 1 (SOAT1) researchgate.net.
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the molecule and the target protein nih.govbioscipublisher.comresearchgate.net. MD simulations can refine docking poses, assess the stability of the complex, and provide insights into the conformational changes that occur upon binding. Studies utilizing MD simulations on manzamine-protein complexes have explored dynamic interactions and confirmed favorable binding conformations predicted by docking researchgate.net. These computational approaches are crucial for predicting mechanisms of action at a molecular level and for informing the design of manzamine analogues with improved target specificity and binding affinity nih.govresearchgate.netauburn.eduwindows.net.
Future Research Directions and Prospects for 6 Hydroxymanzamine A Derived Scaffolds
Elucidation of Remaining Mechanistic Gaps and Broader Target Spectrum
Despite exhibiting potent bioactivities, the precise mechanisms of action for many manzamine alkaloids, including 6-hydroxymanzamine A, are not yet fully understood. Research suggests that manzamine A, a closely related analog, may exert its effects through various mechanisms, including inducing cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases and triggering mitochondrial membrane potential depletion. It has also been shown to inhibit key enzymes and pathways in microorganisms, such as glycogen (B147801) synthase kinase-3β (GSK-3β) and mycobacterial shikimate kinase (MtSK). eurekaselect.com Manzamine A has also been reported to interfere with the proton pump activity of vacuolar ATPases, inhibiting autophagy in pancreatic cancer cells. mdpi.comresearchgate.net
For this compound specifically, while it has shown inhibitory activity against GSK-3β, a comprehensive understanding of all its molecular targets and the downstream effects is still developing. nih.gov Future research should aim to:
Systematically identify all direct and indirect biological targets of this compound across different disease models using advanced proteomic and genomic techniques.
Detail the specific interactions of this compound with identified targets at the molecular level, including binding sites and conformational changes.
Investigate the signaling pathways modulated by this compound beyond the known targets like GSK-3β and vacuolar ATPases.
Determine if the broader target spectrum contributes to its observed multi-faceted bioactivities or leads to off-target effects.
Compare the mechanistic profiles of this compound with other manzamine analogs to understand the impact of structural variations on target engagement and activity.
Elucidating these mechanistic gaps is crucial for rational drug design and predicting potential efficacy and off-target effects.
Development of Novel Synthetic Strategies for Complex and Scalable Analogue Production
The complex polycyclic structure of manzamine alkaloids presents significant challenges for their total synthesis and the scalable production of analogs. While semi-synthetic modifications of marine sponge-derived precursors and some synthetic routes exist, they often involve multiple steps, moderate yields, and the instability of certain intermediates. cam.ac.uknih.gov For example, the synthesis of keramaphidin B, an intermediate in the proposed manzamine biogenetic pathway, has been achieved through biomimetic synthesis, providing insights into potential synthetic strategies. researchgate.net One-pot reductive amination methods have been explored for analog synthesis, showing improved yields for certain derivatives compared to traditional methods. mdpi.com
Future research in this area should focus on:
Developing more efficient and convergent total synthesis routes for this compound and its key analogs to enable larger-scale production for extensive biological evaluation and potential development.
Exploring novel synthetic methodologies, including catalytic and stereoselective approaches, to overcome the challenges associated with the complex ring system and multiple chiral centers.
Designing flexible synthetic strategies that allow for the facile introduction of diverse functional groups at various positions of the this compound scaffold to generate a broad library of analogs for structure-activity relationship (SAR) studies.
Optimizing reaction conditions and purification processes to improve yields, reduce costs, and minimize environmental impact.
Investigating flow chemistry and automated synthesis techniques for the high-throughput production of manzamine analogs.
Advancements in synthetic strategies are essential to ensure a sustainable and scalable supply of this compound and its derivatives for further research and potential therapeutic applications.
Potential for Biosynthetic Pathway Elucidation and Engineering for Sustainable Supply
The natural source of this compound is marine sponges, particularly Acanthostrongylophora and Amphimedon species. nih.govnih.govmdpi.com However, relying solely on natural extraction is often unsustainable due to limited supply, geographical constraints, and environmental concerns. frontiersin.orgnih.gov The isolation of manzamine alkaloids from a growing number of sponge genera has led to the speculation that sponge-associated microorganisms may be the actual biosynthetic source. nih.govresearchgate.nettandfonline.com While a biogenetic hypothesis involving building blocks like tryptophan, ammonia, and fatty dialdehydes has been proposed, the complete biosynthetic pathway and the enzymes involved remain largely unknown. cam.ac.uknih.govacs.org
Future research should prioritize:
Identifying and characterizing the specific sponge-associated microorganisms responsible for the biosynthesis of this compound and other manzamine alkaloids. nih.govresearchgate.nettandfonline.com
Elucidating the complete biosynthetic pathway of this compound by identifying the genes and enzymes involved using techniques such as genomics, transcriptomics, and metabolomics. frontiersin.orgnih.gov
Developing genetic engineering strategies to express the identified biosynthetic gene clusters in heterologous hosts, such as bacteria, yeast, or plants, to enable scalable and sustainable production of this compound and its precursors. frontiersin.orgnih.govnih.govd-nb.info
Applying metabolic engineering techniques to optimize the production yield in engineered hosts by enhancing precursor supply and minimizing competing pathways. nih.govd-nb.info
Exploring enzymatic or microbial biotransformation methods to convert readily available manzamine precursors or related compounds into this compound and novel analogs. nih.govresearchgate.net
Unraveling and engineering the biosynthetic pathway offers a promising avenue for a sustainable and environmentally friendly supply of this compound.
Exploration of Undiscovered Biological Targets and Mechanistic Modalities
The diverse biological activities of manzamine alkaloids suggest that they may interact with a variety of biological targets and mechanistic modalities that are yet to be discovered. eurekaselect.com While some targets like GSK-3β and vacuolar ATPases have been identified, the full spectrum of their interactions remains an active area of investigation. nih.govmdpi.comresearchgate.net
Future research should aim to:
Employ unbiased high-throughput screening approaches to identify novel biological targets of this compound across a wide range of cellular pathways and disease models.
Investigate potential interactions with targets relevant to other reported activities of manzamine alkaloids, such as antiviral and antifungal effects. eurekaselect.comresearchgate.net
Explore novel mechanistic modalities beyond enzyme inhibition, such as modulation of protein-protein interactions, disruption of cellular membranes, or interference with nucleic acid function.
Utilize advanced imaging techniques to visualize the cellular localization and dynamic interactions of this compound with its targets in live cells.
Conduct phenotypic screens in various biological systems to uncover unexpected activities and potential therapeutic applications.
Identifying undiscovered targets and mechanistic modalities will broaden our understanding of this compound's biological profile and may reveal new therapeutic opportunities.
Strategic Design of Next-Generation Lead Compounds Based on this compound Core
The this compound scaffold, with its unique structural features and demonstrated bioactivity, serves as a valuable template for the design of novel therapeutic agents. While natural and semi-synthetic analogs have been explored, strategic design based on a deeper understanding of SAR and mechanism of action is crucial for developing improved lead compounds. nih.gov
Future research should focus on:
Conducting comprehensive SAR studies by synthesizing and evaluating a diverse range of this compound analogs with targeted modifications to different parts of the molecule, including the β-carboline moiety and the polycyclic system. nih.govmdpi.com
Utilizing computational approaches, such as molecular docking and dynamics simulations, to guide the design of analogs with improved binding affinity and selectivity for specific targets. nih.gov
Designing prodrugs or delivery systems to enhance the pharmacokinetic properties of this compound and its analogs, such as improving solubility, stability, and bioavailability.
Developing bifunctional compounds that combine the this compound scaffold with other pharmacologically active moieties to target multiple pathways simultaneously.
Focusing on the design of simplified analogs that retain the desired biological activity while being easier to synthesize and potentially less toxic. nih.gov
Strategic design efforts, guided by mechanistic insights and SAR data, are essential for translating the potential of this compound into clinically viable drug candidates.
Q & A
Q. What systematic approaches ensure comprehensive literature reviews on this compound’s pharmacological profiles?
Q. How should interdisciplinary teams allocate tasks in this compound research projects?
- Methodological Answer: Define roles using a RACI matrix (Responsible, Accountable, Consulted, Informed). Example allocation:
- Chemists: Synthesis and characterization.
- Biologists: Bioassays and in vivo testing.
- Data Scientists: Computational modeling.
Regular progress reviews and shared documentation (e.g., LabArchives) ensure alignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
